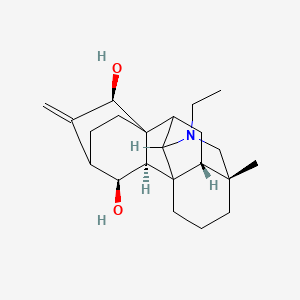
PHENACETOLIN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenacetolin is a chemical compound known for its use as an indicator in various chemical reactions. It is a yellowish-brown powder that is slightly soluble in water and more soluble in alcohol . This compound has been employed particularly for mixtures of alkali hydroxides and carbonates, where it changes color based on the pH of the solution .
Méthodes De Préparation
Phenacetolin can be synthesized through a series of organic reactions. One common method involves the Williamson ether synthesis, where an alkyl halide reacts with the conjugate base of an alcohol or phenol . In this process, ethyl iodide, paracetamol, and anhydrous potassium carbonate are heated in 2-butanone to give the crude product, which is then recrystallized from water . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Phenacetolin undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
Phenacetolin has a broad range of scientific research applications:
Mécanisme D'action
The mechanism of action of Phenacetolin as an indicator involves its ability to change color based on the pH of the solution. In alkaline conditions, it exhibits a yellow color, which changes to red when the hydroxide is neutralized and back to yellow when the carbonate is fully decomposed by acid . This color change is due to the structural changes in the molecule in response to the pH of the solution.
Comparaison Avec Des Composés Similaires
Phenacetolin can be compared with other similar compounds such as:
Phenacetin: Both compounds have similar chemical structures, but Phenacetin is primarily used as an analgesic and antipyretic.
Phenoxyacetamide Derivatives: These compounds have been studied for their pharmacological activities and potential therapeutic applications.
This compound is unique in its specific use as an indicator, particularly for mixtures of alkali hydroxides and carbonates, which sets it apart from other similar compounds .
Propriétés
Numéro CAS |
1340-26-7 |
|---|---|
Formule moléculaire |
C7H10N2 |
Poids moléculaire |
0 |
Synonymes |
PHENACETOLIN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



